molecular formula C18H18F2N4O2 B5665443 1-(3,4-difluorophenyl)-5-(3,5-dimethylisoxazol-4-yl)-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole

1-(3,4-difluorophenyl)-5-(3,5-dimethylisoxazol-4-yl)-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole

Cat. No. B5665443
M. Wt: 360.4 g/mol
InChI Key: GGGGHHDXUJYPIR-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of molecules characterized by their triazole core, a versatile heterocyclic moiety found in various biologically active and synthetically important compounds. Triazoles are known for their diverse pharmacological properties and are used in various fields, including medicinal chemistry and agricultural chemistry. The presence of difluorophenyl, dimethylisoxazolyl, and tetrahydro-2H-pyran-4-yl groups suggests a molecule designed for specific interactions, possibly targeting enzymes or receptors due to the structural diversity and electronic properties conferred by these substituents.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the 1,3-dipolar cycloaddition of azides and alkynes, a reaction known as the Click reaction, which is highly efficient and selective. For instance, Peng and Zhu (2003) described the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles through regiospecific 1,3-dipolar cycloaddition, indicating the versatility and efficiency of triazole synthesis methods (Peng & Zhu, 2003).

Molecular Structure Analysis

Molecular structure analysis of triazole derivatives, including the presence of fluorophenyl, dimethylisoxazolyl, and tetrahydropyran groups, can be performed using techniques such as X-ray crystallography. These analyses reveal the spatial arrangement of atoms within the molecule, which is crucial for understanding its chemical reactivity and interaction with biological targets. Kariuki, Abdel-Wahab, and El-Hiti (2021) demonstrated the structural characterization of similar compounds, showcasing the planar nature of triazole cores and their substituents' orientations (Kariuki et al., 2021).

properties

IUPAC Name

4-[2-(3,4-difluorophenyl)-5-(oxan-4-yl)-1,2,4-triazol-3-yl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O2/c1-10-16(11(2)26-23-10)18-21-17(12-5-7-25-8-6-12)22-24(18)13-3-4-14(19)15(20)9-13/h3-4,9,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGGHHDXUJYPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=NC(=NN2C3=CC(=C(C=C3)F)F)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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